M62812 is classified as a benzisothiazole derivative. It was identified through high-throughput screening methods aimed at finding TLR4 inhibitors that could mitigate inflammatory responses triggered by lipopolysaccharides (LPS) from Gram-negative bacteria . The compound's chemical formula is , with a molar mass of approximately 257.31 g/mol .
The synthesis of M62812 involves several steps typical for the production of benzisothiazole derivatives. The primary method includes:
The specific synthetic route for M62812 has not been extensively detailed in the literature, but its development follows common organic synthesis protocols used for similar compounds .
M62812 features a unique molecular structure characterized by its benzisothiazole core. The structural configuration allows for effective interaction with TLR4, inhibiting its signaling pathway. Key structural data includes:
The three-dimensional structure can be modeled using computational chemistry software to visualize its binding interactions with TLR4 .
M62812 primarily functions through its interaction with TLR4, blocking the receptor's activation by LPS. Key reactions include:
The half-maximal inhibitory concentrations (IC50) for these effects range from 1 to 3 micrograms per milliliter, indicating potent activity against TLR4-mediated signaling pathways .
M62812 exerts its pharmacological effects by directly binding to TLR4, preventing its activation by endogenous or exogenous ligands like LPS. This blockade leads to:
M62812 has significant potential applications in scientific research and clinical settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4